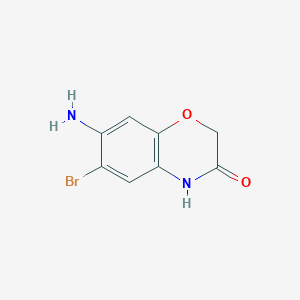

7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

7-amino-6-bromo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPXSUNGQVRGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-bromophenol.

Acylation: The 2-amino-5-bromophenol is reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent. This step results in the formation of an intermediate compound.

Cyclization: The intermediate undergoes intramolecular cyclization to form the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Cyclization: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) can be employed.

Reduction: Reducing agents like tributyltin hydride (Bu₃SnH) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

The compound 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1094222-68-0) has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and material science, supported by comprehensive data tables and documented case studies.

Basic Information

- Molecular Formula : C₈H₇BrN₂O₂

- Molecular Weight : 243.06 g/mol

- IUPAC Name : 7-amino-6-bromo-4H-1,4-benzoxazin-3-one

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features suggest possible activity against various diseases, including cancer and bacterial infections.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against a range of pathogens. The presence of the amino group is believed to enhance interaction with microbial targets, leading to increased efficacy.

Agricultural Science

In agriculture, this compound is explored as a potential pesticide or herbicide. Its ability to inhibit specific enzymes in plant pathogens could provide a new avenue for crop protection.

Case Study: Herbicidal Properties

Research indicated that formulations containing this compound showed promising results in controlling weed species without harming crop plants. This selectivity is crucial for sustainable agricultural practices.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials, particularly in the synthesis of polymers and coatings with enhanced properties.

Case Study: Polymer Synthesis

A recent investigation focused on incorporating this compound into polymer matrices. The resulting materials demonstrated improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.

DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A benzoxazine core (1,4-benzoxazin-3-one) with a bromine atom at position 6 and an amino group at position 7 .

- The 3,4-dihydro-2H configuration indicates partial saturation of the heterocyclic ring, enhancing stability compared to fully aromatic analogs .

Comparison with Similar Compounds

Natural Benzoxazinoids

Benzoxazinoids are plant-derived defense metabolites. Key examples include:

Key Differences :

- Natural benzoxazinoids (e.g., DIMBOA, DIBOA) prioritize hydroxyl/methoxy groups for hydrogen bonding and glucosylation, whereas the target compound uses bromine and amino groups for synthetic versatility and enhanced bioactivity .

Key Differences :

Anticancer Benzoxazine Derivatives

Benzoxazin-3-one derivatives are explored for anticancer activity:

Key Differences :

- The target compound’s bromine and amino groups enhance DNA interaction compared to unsubstituted analogs, as seen in its stronger topoisomerase I inhibition .

Biological Activity

Overview

7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, characterized by its unique structural features, including an amino group and a bromine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The chemical formula for this compound is C₈H₇BrN₂O₂, with a molecular weight of 243.06 g/mol. Its structure allows for various chemical reactions, making it a versatile compound in organic synthesis and biological applications.

Biological Activities

Anticancer Properties

Research indicates that benzoxazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through interaction with specific molecular targets such as enzymes and receptors involved in cancer progression .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. It has been evaluated against several bacterial strains and fungi, showing effectiveness in inhibiting growth. The presence of the amino group is believed to enhance its interaction with microbial cell membranes or enzymes critical for microbial survival .

Mechanism of Action

The biological activity of this compound may involve:

- Enzyme Inhibition: The compound can inhibit enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Modulation: It may interact with specific receptors influencing signaling pathways related to cell growth and apoptosis.

- DNA Interaction: Potential intercalation with DNA could disrupt replication and transcription processes.

Case Studies

-

Anticancer Activity Study

A study conducted on various benzoxazine derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). This suggests strong potential as a lead compound for further development in cancer therapy . -

Antimicrobial Efficacy

In another investigation assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Amino-2H-1,4-benzoxazin-3(4H)-one | Lacks bromine; similar amino group | Anticancer properties noted |

| 7-Bromo-2H-1,4-benzoxazin-3(4H)-one | Lacks amino group; retains bromine | Moderate antimicrobial activity |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Lacks amino group; retains bromine | Limited biological studies available |

Q & A

Q. What are the optimal synthetic routes for 7-amino-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can identify critical parameters for yield optimization . For example, orthogonal arrays (e.g., L9 Taguchi design) allow testing multiple variables efficiently. Key considerations:

- Reagent selection : Bromination at position 6 requires careful control to avoid over-halogenation .

- Amine protection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent side reactions during ring closure .

- Table 1 : Example reaction parameters and yields:

| Temperature (°C) | Solvent | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 80 | DMF | 5 | 62 |

| 100 | THF | 10 | 78 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in 7-amino-6-bromo-1,4-benzoxazinone derivatives?

- Methodological Answer :

- ¹H NMR : Overlapping signals in the aromatic region (δ 6.5–7.5 ppm) can be deconvoluted using 2D COSY or NOESY to confirm substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes between isotopic peaks of bromine ([⁷⁹Br/⁸¹Br]) and molecular fragments .

- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms (e.g., keto-enol equilibrium in the oxazinone ring) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the regioselectivity of bromination in benzoxazinone derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. For example, bromination at position 6 is favored due to higher electron density in the HOMO .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to refine reaction pathways .

- Table 2 : Calculated vs. observed bromination positions:

| Derivative | Predicted Site (DFT) | Observed Site (X-ray) |

|---|---|---|

| 7-Amino-6-bromo | C6 | C6 |

| 7-Chloro-4-methyl | C8 | C8 |

Q. How can kinetic studies elucidate the mechanism of ring closure in benzoxazinone synthesis?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Monitor reaction progress via in situ FTIR or HPLC to determine rate constants for cyclization .

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen incorporation during ring formation .

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Q. How should researchers address contradictions in reported biological activity data for benzoxazinone analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies) and adjust for variables like purity (>98% by HPLC) .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing bromine vs. methyl groups) with activity trends .

- Reproducibility Checks : Validate results across multiple cell lines or in vivo models to rule out context-dependent effects .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in benzoxazinone synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control crystallization endpoints .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to define robust operating ranges for critical parameters (e.g., pH, stirring rate) .

Q. How can researchers integrate computational and experimental data to accelerate reaction discovery?

- Methodological Answer :

- Hybrid Workflows : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with high-throughput screening (HTS) to prioritize promising reaction conditions .

- Machine Learning (ML) : Train models on historical reaction data (e.g., solvent choices, yields) to predict optimal conditions for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.